molecular formula C13H25NO3S2 B6600603 tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate CAS No. 557079-13-7

tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate

Cat. No.: B6600603
CAS No.: 557079-13-7
M. Wt: 307.5 g/mol
InChI Key: GTXNJPXWRWNASO-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate: is a complex organic compound characterized by its intricate molecular structure, which includes a tert-butyl group, an oxo group, and multiple heteroatoms (oxygen, sulfur, and nitrogen) within a cyclododecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme mechanisms or as a probe to investigate cellular processes. Its ability to interact with various biomolecules makes it a versatile tool in biochemistry.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural complexity allows it to serve as a scaffold for designing new therapeutic agents. Additionally, it may be used in diagnostic imaging techniques due to its ability to bind to specific targets within the body.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate: This compound is structurally similar but contains additional nitrogen atoms and acetate groups.

  • DOTA-conjugates: These compounds are used in diagnostic imaging and have similar structural features, including multiple heteroatoms and cyclic structures.

Properties

IUPAC Name

tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3S2/c1-13(2,3)17-12(15)14-4-8-18-10-6-16-7-11-19-9-5-14/h4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXNJPXWRWNASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCCOCCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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